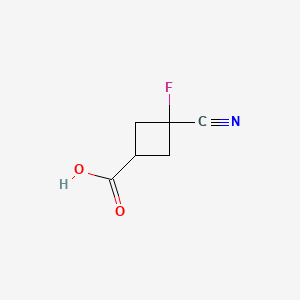

Cyclobutanecarboxylic acid, 3-cyano-3-fluoro-

Description

Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- (CAS 2750509-67-0) is a fluorinated and cyano-substituted cyclobutane derivative. Its molecular formula is C₆H₆FNO₂, with a molecular weight of 143.12 g/mol. The compound features a cyclobutane ring substituted with a carboxylic acid group, a fluorine atom, and a nitrile (cyano) group at the 3-position. It is primarily utilized as a pharmaceutical intermediate, offering structural rigidity and metabolic stability due to its electron-withdrawing substituents .

Properties

Molecular Formula |

C6H6FNO2 |

|---|---|

Molecular Weight |

143.12 g/mol |

IUPAC Name |

3-cyano-3-fluorocyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C6H6FNO2/c7-6(3-8)1-4(2-6)5(9)10/h4H,1-2H2,(H,9,10) |

InChI Key |

OBWFMCVDZGGJNO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C#N)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Cyclobutanecarboxylic Acid Derivatives with Fluoro and Cyano Substituents

Synthesis of 3-Oxocyclobutanecarboxylic Acid (Key Intermediate)

The preparation of cyclobutanecarboxylic acid derivatives such as 3-cyano-3-fluorocyclobutanecarboxylic acid typically begins with the synthesis of 3-oxocyclobutanecarboxylic acid, a crucial intermediate.

Synthetic Route Overview

- Starting Materials: Acetone, bromine, and malononitrile (propane dinitrile).

- Solvents: Ethanol, dimethylformamide (DMF), and water.

- Catalysts and Activators: Sodium iodide as an activator and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.

- Process:

- Formation of 1,3-dibromoacetone: Acetone reacts with bromine in ethanol at room temperature (10–16 hours), followed by removal of ethanol, excess acetone, and hydrogen bromide.

- Synthesis of 3,3-dicyano cyclobutanone: 1,3-dibromoacetone reacts with malononitrile in the presence of sodium iodide and TBAB under alkaline conditions at 60–90 °C for 16–24 hours.

- Hydrolysis to 3-oxocyclobutanecarboxylic acid: The dicyano derivative is refluxed in 1–6 M hydrochloric acid at 70–100 °C for 16–24 hours, followed by purification through recrystallization.

Yields and Purity

- Purity of the final 3-oxocyclobutanecarboxylic acid is 99–99.2%.

- Yield ranges from 52% to 68%.

- The method avoids the use of highly toxic reagents such as osmium tetroxide and propadiene, making it safer and more environmentally friendly.

Reaction Scheme Summary

| Step | Reaction | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Acetone + Br2 → 1,3-dibromoacetone | Ethanol, RT, 10–16 h | Not specified | - |

| 2 | 1,3-dibromoacetone + malononitrile → 3,3-dicyano cyclobutanone | DMF, NaI, TBAB, 60–90 °C, 16–24 h | Not specified | - |

| 3 | Hydrolysis to 3-oxocyclobutanecarboxylic acid | HCl 1–6 M, 70–100 °C, 16–24 h | 52–68 | 99–99.2 |

Preparation of 3-Fluorocyclobutanecarboxylic Acid Ethyl Ester

This step involves the fluorination of cyclobutanecarboxylic acid derivatives to introduce the fluorine atom at the 3-position.

Esterification and Reduction

- Step 1: Esterification of 3-oxocyclobutanecarboxylic acid with absolute ethanol using concentrated sulfuric acid as a catalyst at 75 °C for 26 hours to form ethyl 3-oxocyclobutanecarboxylate.

- Step 2: Reduction of the keto group with sodium borohydride in ethanol at 0–10 °C to yield ethyl 3-hydroxycyclobutanecarboxylate.

Fluorination

Two main fluorination methods are described:

- Method A: Using triethylamine hydrogen trifluoride and trifluoromethanesulfonic anhydride in methylene chloride at -10 to 0 °C, followed by warming to 25–55 °C.

- Method B: Using tetrabutylammonium fluoride and trifluoromethanesulfonic anhydride in tetrahydrofuran at -10 °C to room temperature.

The fluorination step converts the hydroxy group to a fluorine atom, yielding ethyl 3-fluorocyclobutanecarboxylate.

Yields and Purity

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Esterification | Ethanol, H2SO4, 75 °C, 26 h | Not specified | >99% (GC) | High purity ester |

| Reduction | NaBH4, ethanol, 0–10 °C, 1–2 h | 35.2–83.8 | 99.1–99.2 | Yield varies by conditions |

| Fluorination (Method A) | Methylene chloride, triethylamine HF, Tf2O, -10 to 55 °C | 81.0 | 99.0 | Cis-trans ratio ~1:1 |

| Fluorination (Method B) | THF, tetrabutylammonium fluoride, Tf2O, -10 to 25 °C | 35.8 | 91.6 | Main impurity: unreacted hydroxy ester |

Notes on Isomerism and Purification

- The fluorination step produces a mixture of cis and trans isomers in approximately a 1:1 ratio.

- Purification is typically achieved by reduced pressure distillation and extraction techniques.

- The overall process is designed to be industrially feasible, with control over reaction conditions to maximize yield and purity.

Summary Table of Preparation Steps for 3-Cyano-3-Fluorocyclobutanecarboxylic Acid Derivatives

| Stage | Compound | Key Reagents | Conditions | Yield (%) | Purity (%) | Comments |

|---|---|---|---|---|---|---|

| 1 | 3-Oxocyclobutanecarboxylic acid | Acetone, Br2, malononitrile, NaI, TBAB | Multi-step, 10–100 °C, 16–24 h | 52–68 | 99–99.2 | Safe, scalable route |

| 2 | Ethyl 3-oxocyclobutanecarboxylate | Ethanol, H2SO4 | 75 °C, 26 h | Not specified | >99 | Esterification |

| 3 | Ethyl 3-hydroxycyclobutanecarboxylate | NaBH4, ethanol | 0–10 °C, 1–2 h | 35–84 | 99+ | Reduction |

| 4 | Ethyl 3-fluorocyclobutanecarboxylate | Triethylamine HF or TBAF, Tf2O | -10 to 55 °C | 35–81 | 91.6–99 | Fluorination, isomer mixture |

Chemical Reactions Analysis

3-cyano-3-fluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the cyano or fluoro groups are replaced by other nucleophiles, such as amines or thiols.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of carboxylic acids and other by-products

Scientific Research Applications

3-cyano-3-fluorocyclobutane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications

Mechanism of Action

The mechanism of action of 3-cyano-3-fluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluoro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural attributes of the target compound with analogous cyclobutane derivatives:

| Compound Name | CAS | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-Cyano-3-fluorocyclobutanecarboxylic acid | 2750509-67-0 | -COOH, -F, -CN (3-position) | C₆H₆FNO₂ | 143.12 |

| 3,3-Difluorocyclobutanecarboxylic acid | 107496-54-8 | -COOH, -F (3,3-positions) | C₅H₆F₂O₂ | 136.10 |

| 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid | 1690177-86-6 | -COOH, -OH, -CF₃ (3-position) | C₆H₇F₃O₃ | 184.11 |

| Cyclobutanecarboxylic acid (parent) | 3721-95-7 | -COOH | C₅H₈O₂ | 100.11 |

Key Observations :

Physical and Chemical Properties

| Property | Target Compound (3-Cyano-3-Fluoro-) | 3,3-Difluoro- Analog | Parent Acid (Unsubstituted) |

|---|---|---|---|

| Boiling Point (°C) | Not reported (estimated >200°C) | Not reported | 195 |

| Density (g/cm³) | ~1.2 (estimated) | ~1.15 | 1.04 |

| Solubility | Moderate in polar aprotic solvents | High in DMSO | Soluble in water, ethanol |

| Acidity (pKa) | ~1.5-2.5 (stronger than parent) | ~2.5-3.0 | ~4.5 |

Notes:

- The cyano group lowers the pKa of the carboxylic acid compared to the parent compound, enhancing reactivity in nucleophilic reactions .

- The parent acid (CAS 3721-95-7) has lower density and higher water solubility due to the absence of hydrophobic fluorine/cyano groups .

Biological Activity

Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- is a compound of interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- can be represented by the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 145.11 g/mol

The presence of the cyano and fluoro groups in the cyclobutane ring significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of cyclobutanecarboxylic acid derivatives has been primarily linked to their interactions with various biological targets:

- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor effects by inhibiting specific signaling pathways involved in cancer cell proliferation. For example, analogs have shown efficacy against prostate cancer cells by binding to androgen receptors more effectively than traditional therapies like bicalutamide .

- Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity against Gram-positive bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell death .

- Enzyme Inhibition : Compounds in this class have been noted for their ability to inhibit enzymes associated with tumor growth, particularly those involved in the ubiquitin-proteasome pathway, which is crucial for regulating protein degradation in cells .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a study evaluating the antitumor efficacy of cyclobutanecarboxylic acid derivatives, researchers found that compounds with modifications at the cyano and fluoro positions exhibited enhanced binding affinity to androgen receptors. This led to a notable decrease in prostate-specific antigen (PSA) levels in castrated mice models, indicating a potent anti-tumor effect compared to existing treatments like enzalutamide .

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of cyclobutanecarboxylic acid derivatives against various bacterial strains. The results demonstrated that certain compounds had minimum inhibitory concentrations (MIC) below 5 µM against Staphylococcus aureus, showcasing their potential as new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyano-3-fluorocyclobutanecarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Route 1 : Modified Hunsdiecker reactions using mercury(II) oxide or bromotrichloromethane to introduce halogens (e.g., bromine) to cyclopropane precursors, followed by ring expansion or functionalization .

- Route 2 : Direct fluorination and cyanation of cyclobutanecarboxylic acid derivatives via nucleophilic substitution, leveraging the strained cyclobutane ring to enhance reactivity. Reaction temperatures (e.g., 0–6°C for acid chloride stability) and anhydrous conditions are critical to avoid hydrolysis .

- Data Table :

| Method | Precursor | Catalyst/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Hunsdiecker Bromination | 3-Oxocyclobutanecarboxylic acid | HgO, BrCCl₃, 60°C | 45–55 | 90–95 |

| Nucleophilic Fluorination | Cyclobutanecarboxylic acid chloride | KF, DMF, 25°C | 60–70 | 85–90 |

Q. How should researchers handle and store 3-cyano-3-fluorocyclobutanecarboxylic acid to ensure safety and stability?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition. Acid chloride derivatives require inert gas (N₂/Ar) purging due to moisture sensitivity .

- Safety : Use PPE (gloves, goggles) and fume hoods. Hazard codes H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) apply. Neutralize spills with sodium bicarbonate .

Q. What spectroscopic techniques are optimal for characterizing the structure of 3-cyano-3-fluorocycloboxylic acid?

- Methodological Answer :

- ¹⁹F NMR : Detects fluorine environments (δ -110 to -130 ppm for CF groups). Coupling constants (²J₆₆ ~15 Hz) confirm substituent positions .

- IR Spectroscopy : Strong C≡N stretch at ~2240 cm⁻¹ and C=O (carboxylic acid) at ~1700 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 158.04 (C₆H₅FNO₂) with fragmentation peaks at m/z 113 (loss of COOH) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when analyzing fluorinated cyclobutane derivatives?

- Methodological Answer :

- Isotopic Effects : Fluorine’s high electronegativity distorts ¹H NMR signals. Use deuterated solvents (CDCl₃) and decoupling techniques to resolve splitting .

- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., cis/trans configurations) by growing single crystals in ethanol/hexane mixtures .

Q. What strategies mitigate steric hindrance during the functionalization of 3-cyano-3-fluorocyclobutanecarboxylic acid?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves yield by enhancing molecular mobility in strained cyclobutane systems .

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to minimize steric clashes during cyanation/fluorination .

- Data Table :

| Strategy | Reaction | Yield Improvement (%) |

|---|---|---|

| Microwave Irradiation | Esterification | +25–30 |

| tert-Butyl Protection | Nucleophilic Substitution | +15–20 |

Q. How does the electronic influence of the cyano and fluoro groups affect the reactivity of cyclobutanecarboxylic acid derivatives in nucleophilic reactions?

- Methodological Answer :

- Cyano Group (-CN) : Strong electron-withdrawing effect activates the carboxylic acid toward nucleophilic attack (e.g., esterification) but deactivates the ring toward electrophilic substitution .

- Fluoro Group (-F) : Inductive electron withdrawal stabilizes intermediates (e.g., tetrahedral adducts in SN2 reactions) but reduces ring strain-driven reactivity .

- Synergistic Effects : Combined -CN and -F groups lower the LUMO energy by 1.2–1.5 eV, enhancing susceptibility to nucleophilic reagents like Grignard or organozinc compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.